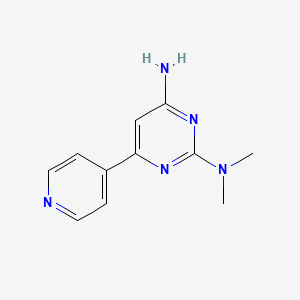![molecular formula C10H12FN3O4S B14000770 n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33024-49-6](/img/structure/B14000770.png)
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H12FN3O4S. It is characterized by the presence of a fluoroethyl group, a nitroso group, and a carbamoyl group attached to a 4-methylbenzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2-fluoroethyl isocyanate and nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential antineoplastic activity and as a candidate for drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide involves the interaction of its functional groups with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect cellular processes. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[(2-Chloroethyl)(nitroso)carbamoyl]cysteamine (CNC-cysteamine): Similar in structure but contains a chloroethyl group instead of a fluoroethyl group.
N-[(2-Fluoroethyl)(nitroso)carbamoyl]cyclohexyl acetate: Contains a cyclohexyl acetate moiety instead of a 4-methylbenzenesulfonamide backbone.
Uniqueness
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is unique due to the combination of its fluoroethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonamide backbone also contributes to its specificity in interacting with certain molecular targets .
Properties
CAS No. |
33024-49-6 |
|---|---|
Molecular Formula |
C10H12FN3O4S |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
InChI |
InChI=1S/C10H12FN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChI Key |
QGJCXTUSTDQKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



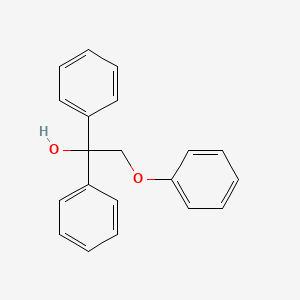
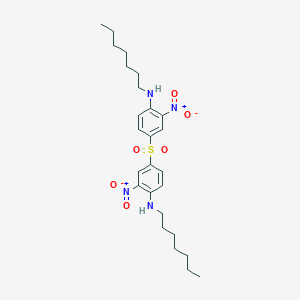
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)

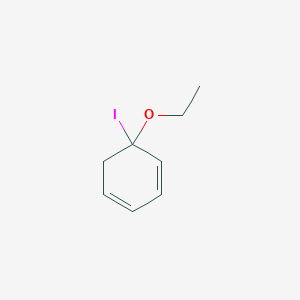
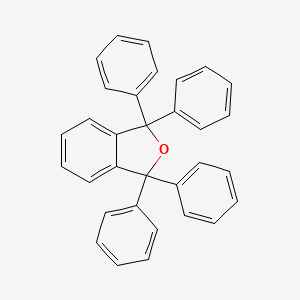
![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)
![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)
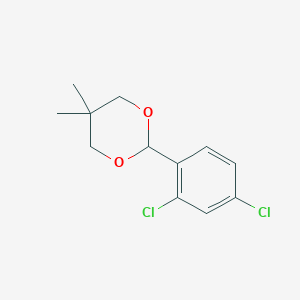

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)
